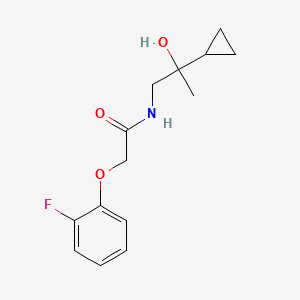
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide (NCHFPA) is an organic compound found in many pharmaceuticals, including drugs used to treat a wide range of conditions such as cancer, cardiovascular diseases, and neurological diseases. NCHFPA is a synthetic compound with a unique structure that has a wide range of applications in both medical and scientific research. In
Wissenschaftliche Forschungsanwendungen
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various heterocyclic compounds, such as pyrrolidines, piperidines, and imidazolines. It is also used in the synthesis of biologically active compounds, such as anti-inflammatory agents, anti-cancer agents, and antifungal agents. Additionally, this compound has been used as a catalyst in the synthesis of polymers and other materials.
Wirkmechanismus
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide has a unique structure that allows it to interact with proteins and enzymes in a specific way. It binds to certain proteins and enzymes, resulting in a conformational change that affects their function. This binding can either activate or inhibit the function of the proteins or enzymes, depending on the particular reaction.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and reduce the risk of cardiovascular disease. Additionally, it has been shown to have neuroprotective effects, as well as anti-diabetic and anti-obesity effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide in laboratory experiments has several advantages. It is a relatively inexpensive compound, and its structure allows for a wide range of applications. Additionally, it is relatively easy to synthesize and can be stored for long periods of time without significant degradation. On the other hand, this compound has some limitations. It is a relatively reactive compound, and it can be difficult to handle in a laboratory setting. Additionally, it can be toxic if handled improperly, and it can be difficult to obtain in large quantities.
Zukünftige Richtungen
The use of N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide in scientific research is likely to continue to expand in the future. It has potential applications in the development of new drugs and treatments for a wide range of conditions, including cancer, cardiovascular diseases, and neurological diseases. Additionally, it has potential applications in the development of new materials and polymers. Additionally, it could be used to develop new catalysts and reagents for use in organic synthesis. Finally, it could be used to develop new methods for the synthesis of heterocyclic compounds.
Synthesemethoden
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide can be synthesized in a multi-step process through the reaction of a 2-fluorophenol with an alkyl halide in an aqueous-organic solvent. The reaction is then followed by a cyclization reaction with hydroxyl amine and a catalytic amount of an acid in a solvent. This process yields a cyclopropyl-2-hydroxypropyl derivative. Finally, the cyclopropyl-2-hydroxypropyl derivative is reacted with a 2-fluorophenoxyacetamide to form this compound.
Eigenschaften
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-14(18,10-6-7-10)9-16-13(17)8-19-12-5-3-2-4-11(12)15/h2-5,10,18H,6-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNNLCFLMAHYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)COC1=CC=CC=C1F)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione hydrochloride](/img/structure/B6488392.png)
![2-ethoxy-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6488397.png)
![5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6488401.png)
![1,3-dimethyl-5-{[2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6488407.png)
![2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(thiophen-3-yl)ethyl]acetamide](/img/structure/B6488412.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6488418.png)
![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}propanamide](/img/structure/B6488420.png)
![N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-3,3-diphenylpropanamide](/img/structure/B6488427.png)
![N-[1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6488454.png)
![1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B6488456.png)




